molecular formula C17H19FN4O3 B2944855 N-(4-ethoxyphenyl)-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide CAS No. 2034246-39-2

N-(4-ethoxyphenyl)-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide

Cat. No. B2944855
CAS RN: 2034246-39-2
M. Wt: 346.362
InChI Key: UHTRMECWTSKOBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide, also known as EFP-192, is a chemical compound that has been studied for its potential use in scientific research. EFP-192 is a pyrrolidine-based compound that has been found to have significant biological activity, particularly in the field of cancer research.

Scientific Research Applications

Discovery of Selective Met Kinase Inhibitors

Research has identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds, including one that has advanced into phase I clinical trials, demonstrate tumor stasis in Met-dependent gastric carcinoma models (Schroeder et al., 2009).

Modulation of Ethoxyquin Genotoxicity

N-tert-butyl-alpha-phenylnitrone and its derivatives were used to study the modulation of ethoxyquin genotoxicity. Ethoxyquin is an antioxidant used in animal feeds, and the research aimed at evaluating the involvement of free radicals in its genotoxicity (Skolimowski et al., 2010).

Development of Nonlinear Optical Materials

A study focused on synthesizing and characterizing compounds for their potential as nonlinear optical materials. The research involved computational chemistry methods and molecular docking analyses, indicating potential applications in the field of optics and photonics (Jayarajan et al., 2019).

Facile Synthesis of Kinase Inhibitors

A research project successfully synthesized novel compounds with a 5-fluoropyrimidine core, showing potential as kinase inhibitors. These compounds are related to anticancer agents like 5-fluorouracil, underlining their significance in cancer treatment research (Wada et al., 2012).

Antitubercular and Antibacterial Activities

A series of synthesized compounds exhibited potent antitubercular and antibacterial activities. These findings are crucial for the development of new treatments for tuberculosis and bacterial infections (Bodige et al., 2019).

PET Imaging of Serotonin Receptors

Research into PET imaging of serotonin receptors used analogs of the compound for quantifying 5-HT1A receptors in humans. This research is significant for understanding neuropsychiatric disorders (Choi et al., 2015).

Alzheimer's Disease and Serotonin Receptors

A study used a selective serotonin 1A molecular imaging probe for quantifying receptor densities in Alzheimer's patients. This research aids in understanding the neurobiological aspects of Alzheimer's disease (Kepe et al., 2006).

Role in Compulsive Food Consumption

A study investigated the effects of various compounds on compulsive food consumption in a binge eating model in rats. This research contributes to understanding and potentially treating eating disorders with a compulsive component (Piccoli et al., 2012).

properties

IUPAC Name

N-(4-ethoxyphenyl)-3-(5-fluoropyrimidin-2-yl)oxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O3/c1-2-24-14-5-3-13(4-6-14)21-17(23)22-8-7-15(11-22)25-16-19-9-12(18)10-20-16/h3-6,9-10,15H,2,7-8,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTRMECWTSKOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCC(C2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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